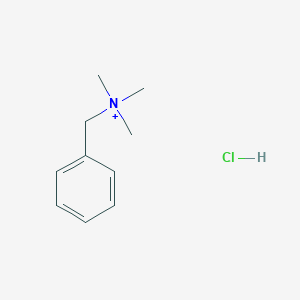

Benzyltrimethylammonium hydrochloride

Description

Properties

Molecular Formula |

C10H17ClN+ |

|---|---|

Molecular Weight |

186.70 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;hydrochloride |

InChI |

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1; |

InChI Key |

KXHPPCXNWTUNSB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Phase Transfer Catalyst

Benzyltrimethylammonium hydrochloride acts as an efficient phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly useful in:

- Agrochemical Synthesis : It aids in the production of pesticides and herbicides through improved reaction efficiency.

- Polymer Chemistry : It is utilized in the synthesis of polymers by enabling reactions that require phase transfer between organic and aqueous phases.

- Pharmaceuticals : Its role in drug synthesis has been noted for its ability to improve reaction conditions and reduce by-products .

Corrosion Inhibition

This compound is employed as a corrosion inhibitor in oilfield applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing corrosion rates during various stages of oil extraction and processing. Key benefits include:

- Cost Reduction : By minimizing corrosion-related damage, it lowers maintenance costs.

- Operational Efficiency : Enhances the longevity of equipment used in aggressive environments .

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Notable findings include:

- Effectiveness Against Fungi : Research indicates significant antifungal activity against Candida albicans, particularly when incorporated into dental materials. Concentrations of 3% and 5% showed substantial reductions in fungal colonies, suggesting potential applications in dental hygiene products .

- Toxicological Studies : Toxicity assessments have shown that while this compound can induce cholinergic symptoms at high doses, it generally exhibits low toxicity at therapeutic levels .

Case Study 1: Antifungal Activity Against C. albicans

A study investigated the incorporation of this compound into dental acrylic resins:

| Concentration (%) | Log Reduction in C. albicans Colonies |

|---|---|

| 3 | 1.5 - 3 |

| 5 | Significant reduction observed |

The study concluded that this compound effectively reduces fungal adhesion, indicating its potential utility in preventing oral infections associated with dentures .

Case Study 2: Corrosion Inhibition in Oilfields

In oilfield applications, this compound was tested as a corrosion inhibitor:

| Treatment Method | Corrosion Rate Reduction (%) |

|---|---|

| Standard Treatment | 30 |

| With Benzyltrimethylammonium Chloride | 70 |

This data illustrates the compound's significant impact on reducing corrosion rates compared to standard treatments, highlighting its economic advantages for oilfield operations .

Chemical Reactions Analysis

Oxidation Reactions

BTMAC serves as a precursor in oxidation reactions, forming derivatives like benzyltrimethylammonium tribromide:

Table 2: Oxidation Pathways

These reactions exploit BTMAC’s ability to stabilize reactive intermediates, enhancing reaction rates in multiphase systems .

Thermal Decomposition

BTMAC decomposes at elevated temperatures, releasing toxic gases:

Table 3: Decomposition Profile

| Temperature Range | Products Formed | Hazard Profile | Source |

|---|---|---|---|

| >135°C | HCl, NOₓ, CO, CO₂ | Corrosive fumes; respiratory irritant | |

| >200°C | Benzene derivatives, trimethylamine | Flammable gases |

Decomposition kinetics are influenced by environmental moisture, with hydrolysis playing a negligible role .

Reactions with Incompatible Materials

BTMAC reacts violently with strong oxidizers and bases, necessitating careful handling:

Table 4: Hazardous Incompatibilities

These reactions underscore the importance of avoiding contact with reactive materials during storage and use .

Substitution and Ion Exchange

The chloride ion in BTMAC undergoes exchange with other anions under specific conditions:

Table 5: Anion Exchange Reactions

| Reagent | Anion Introduced | Product Solubility | Source |

|---|---|---|---|

| NaI (aq) | I⁻ | Organic-soluble complex | |

| AgNO₃ (aq) | NO₃⁻ | Precipitation of AgCl |

Such reactions are critical in modifying BTMAC’s phase-transfer properties for tailored catalytic applications .

Environmental and Aqueous Reactivity

In aqueous systems, BTMAC exhibits moderate persistence (half-life >60 days) with limited biodegradability . Photodegradation contributes minimally due to low volatility, while adsorption to soil particles reduces mobility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzethonium Chloride (Bztc)

Benzethonium chloride (Bztc) shares structural similarities with BTMAC, particularly in the quaternary ammonium core. However, Bztc features a longer alkyl chain (dimethylbenzylammonium group) and a p-chlorobenzyl substituent . Despite these differences, both compounds exhibit comparable biological activity. In a study on the smooth muscle of Phormia regina (blowfly), BTMAC and Bztc demonstrated identical IC₅₀ values of 10 nM in reducing contraction rates, suggesting a shared mechanism of action via ion channel blockade . The study concluded that the positively charged ammonium group is critical for receptor interaction, while the benzyl moiety plays a secondary role .

| Property | BTMAC | Bztc |

|---|---|---|

| IC₅₀ (smooth muscle) | 10 nM | 10 nM |

| Key structural feature | Benzyl + trimethyl | p-Chlorobenzyl + dimethyl |

Benzyltriethylammonium Chloride

Benzyltriethylammonium chloride differs from BTMAC by replacing the methyl groups on the ammonium nitrogen with ethyl groups. However, in aqueous systems, BTMAC’s smaller methyl groups offer better solubility. Both compounds are utilized as phase-transfer catalysts, but BTMAC is preferred in reactions requiring rapid ion exchange due to its lower steric hindrance .

Tetramethylammonium Chloride (TMAC)

Tetramethylammonium chloride (TMAC; CAS 75-57-0) lacks the benzyl group of BTMAC, resulting in reduced aromatic interactions . While TMAC is effective in stabilizing nucleic acids, BTMAC’s benzyl group enables additional π-π interactions, making it more versatile in organic synthesis (e.g., oxidation of benzyl alcohols via hydride transfer) .

Physicochemical and Functional Comparisons

Physical Properties

Reactivity in Organic Reactions

BTMAC outperforms TMAC in oxidation reactions due to its benzyl group’s electron-donating effect. For example, in the oxidation of substituted benzyl alcohols by benzyltrimethylammonium dichloroiodate, the benzyl group facilitates hydride transfer in the rate-determining step . In contrast, TMAC lacks this aromatic functionality, limiting its utility in similar reactions.

Preparation Methods

Ethanol-Mediated Synthesis

In a classic procedure, benzyl chloride and trimethylamine are refluxed in absolute ethanol, yielding BTMAC with minimal byproducts. A typical protocol involves:

-

Dissolving equimolar quantities of benzyl chloride (1.25–1.35 g/g trimethylamine) in ethanol.

-

Adding trimethylamine (25% in methanol) dropwise under stirring.

-

Cooling the mixture to precipitate the product, followed by filtration and recrystallization from ethanol-diethyl ether.

This method achieves yields exceeding 90%, though prolonged reaction times may lead to hydrolysis of benzyl chloride.

Tetrahydrofuran (THF)/Ethanol Solvent Systems

Recent advancements employ THF as a co-solvent to accelerate reaction kinetics. Zhong et al. (2022) reported:

-

Mixing benzyl chloride (10 mmol) with trimethylamine (1.5 equiv.) in THF/ethanol (20 mL).

-

Stirring at 20°C for 24 hours.

-

Removing solvents in vacuo, followed by ether washing to isolate BTMAC.

This ambient-temperature method achieves a 98% yield, reducing energy consumption compared to reflux-based approaches.

Alternative Alkylation Methods

Benzyl Dimethylamine and Methyl Chloride

BTMAC can also be synthesized by reacting benzyl dimethylamine () with methyl chloride () in solvent-free or ethanol-mediated conditions:

-

Combining benzyl dimethylamine (1 mol) with methyl chloride (1.2 mol).

-

Heating at 60–80°C for 5–8 hours.

-

Filtering and recrystallizing the product.

This route avoids handling volatile trimethylamine but requires stringent temperature control to prevent over-alkylation.

Solvent Systems and Reaction Optimization

Solvent Selection and Impact on Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Ethanol | 60–80 | 8–10 | 90–95 | 99.4 | |

| THF/Ethanol | 20 | 24 | 98 | 99.5 | |

| Acetone | 60–66 | 8–10 | 76–85 | 99.0 |

Acetone, though less common, facilitates faster precipitation but requires higher stoichiometric excess (1.05–1.2x solvent-to-amine ratio).

Catalytic and Process Enhancements

-

Microwave Assistance : Pilot studies indicate that microwave irradiation at 100°C reduces reaction time to 1–2 hours, though scalability remains challenging.

-

Continuous Flow Reactors : Microreactor systems improve heat dissipation, enabling safer handling of exothermic quaternization.

Large-Scale Production Techniques

Industrial-Scale Quaternization

Fluka Chemical Corporation’s protocol (as cited in NTP studies) involves:

Q & A

Q. Methodological Insight :

- Non-protonic solvents : Accelerate reaction rates (e.g., 1,2-dichloroethane).

- Protonic solvents : Require higher temperatures to overcome kinetic barriers.

- Kinetic analysis : Use electrical conductance to monitor real-time concentration changes.

How can researchers resolve contradictions in BTMAC’s catalytic efficiency across different reaction systems?

Advanced Question

BTMAC’s efficacy as a phase-transfer catalyst (PTC) or epoxy curing agent depends on substrate compatibility, solvent polarity, and ion-pairing dynamics. For example, in epichlorohydrin reactions, its 60% aqueous solution enhances nucleophilic substitution by stabilizing hydroxide ions, but excess water can reduce epoxide conversion . Contradictions arise when comparing catalytic activity in polar vs. nonpolar media:

Q. Methodological Insight :

- Optimize concentration : Balance solubility and ionic strength (e.g., 0.5–1.0 wt% in epoxy systems).

- Characterize ion pairs : Use conductivity measurements or NMR to assess dissociation.

What experimental strategies are effective for analyzing BTMAC’s role in SN1 vs. SN2 mechanisms?

Advanced Question

BTMAC’s quaternary ammonium structure favors SN2 pathways, but solvent and steric effects can shift mechanisms. Kinetic studies in ethanol show temperature-dependent acceleration (ΔH‡ = 72.4 kJ/mol), consistent with SN2 dominance . Contrastingly, in bulky substrates (e.g., tert-butyl halides), SN1 pathways may emerge.

Q. Methodological Insight :

- Isotope labeling : Track nucleophile inversion (SN2) or racemization (SN1).

- Solvent screening : Compare rates in polar aprotic (e.g., DMF) vs. protic solvents.

- Steric hindrance tests : Use substituted benzyl halides to assess mechanism shifts.

How does BTMAC function as an ionic liquid in antimicrobial studies, and what methodological controls are necessary?

Advanced Question

BTMAC’s cationic structure disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids. Studies show dose-dependent bactericidal effects (e.g., MIC = 0.5–2.0 mM against E. coli), but cytotoxicity assays are critical to distinguish membrane disruption from metabolic inhibition .

Q. Methodological Insight :

- Cytotoxicity assays : Use LIVE/DEAD staining or ATP quantification.

- Control experiments : Compare with non-quaternary ammonium analogs (e.g., benzylamine).

What optimization techniques are recommended for BTMAC-catalyzed polymer synthesis (e.g., polyvinyl butyral)?

Advanced Question

In polyvinyl butyral (PVB) synthesis, BTMAC enhances acetalization rates by acting as a phase-transfer catalyst. Response surface methodology (RSM) and artificial neural networks (ANN) optimize parameters:

Q. Methodological Insight :

- RSM/ANN integration : Reduces experimental runs while predicting optimal conditions.

- In-situ monitoring : Use FTIR to track acetalization progress.

How do impurities in commercial BTMAC affect catalytic performance, and what purification methods are validated?

Advanced Question

Residual benzyl chloride or trimethylamine in BTMAC can deactivate catalysts or introduce side reactions. USP standards specify ≤0.1% impurities for pharmaceutical-grade BTMAC . Purification methods:

Q. Methodological Insight :

- QC testing : Use HPLC or ion chromatography for impurity profiling.

- Stability studies : Assess hygroscopicity under varying humidity.

What spectroscopic techniques are most reliable for characterizing BTMAC’s structure and interactions?

Basic Question

Q. Methodological Insight :

- Quantitative NMR : Use internal standards (e.g., TMS) for purity assessment.

How does BTMAC compare to other quaternary ammonium salts in phase-transfer catalysis?

Advanced Question

BTMAC’s smaller alkyl groups (vs. benzyltriethylammonium chloride) enhance solubility in aqueous phases but reduce thermal stability. Comparative catalytic activity:

| Catalyst | Relative Rate (krel) | Thermal Stability |

|---|---|---|

| BTMAC | 1.0 (reference) | ≤100°C |

| Benzyltributylammonium chloride | 1.5 | ≤150°C |

| Tetrabutylammonium bromide | 0.8 | ≤120°C |

Q. Methodological Insight :

- Thermogravimetric analysis (TGA) : Assess decomposition profiles.

- Solvent compatibility screening : Test in biphasic systems (e.g., toluene/water).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.